molecular formula C8H15NO4 B3047026 Ethyl 6-nitrohexanoate CAS No. 13395-05-6

Ethyl 6-nitrohexanoate

Cat. No. B3047026
CAS RN: 13395-05-6
M. Wt: 189.21 g/mol
InChI Key: VINNAPUUICJLOW-UHFFFAOYSA-N
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Description

Ethyl 6-nitrohexanoate is a chemical compound used for pharmaceutical testing .


Synthesis Analysis

The synthesis of Ethyl 6-nitrohexanoate involves a series of reactions. A solution of ethyl-6-nitrohexanoate in anhydrous DCM at -78 °C was added DIBAL-H. After 1 hour at -78 °C, TLC analysis showed consumption of starting material .


Molecular Structure Analysis

The molecular structure of Ethyl 6-nitrohexanoate is crucial for understanding its properties and reactivity .


Chemical Reactions Analysis

Ethyl 6-nitrohexanoate undergoes various chemical reactions. For instance, it can be involved in the Enantioselective Intramolecular Michael Addition of Nitronates onto Conjugated Esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-nitrohexanoate are essential for its handling and storage .

Scientific Research Applications

Synthesis and Cytotoxic Evaluation

A study by Albrecht et al. (2010) explored the synthesis of β-aryl-γ-ethyl-α-methylidene-γ-lactones and β-aryl-γ-ethyl-α-methylidene-γ-lactams using ethyl 6-nitrohexanoate derivatives. These compounds showed significant cytotoxicity against various leukemia cell lines, suggesting potential applications in cancer research and treatment (Albrecht et al., 2010).

Environmental Analysis

Galeano-Díaz et al. (2000) utilized liquid chromatography with electrochemical detection to determine various nitropesticides, including derivatives of ethyl 6-nitrohexanoate, in river water samples. This research is significant for environmental monitoring and analysis (Galeano-Díaz et al., 2000).

Antimitotic Agents

Research by Temple et al. (1991) highlighted the use of ethyl 6-nitrohexanoate derivatives in the development of antimitotic agents. These agents showed potential in inhibiting mitosis in leukemia cells, indicating possible applications in cancer therapy (Temple et al., 1991).

Synthesis of Fragrance Compounds

McCullagh and Hirakis (2017) described the synthesis of ethyl 6-acetoxyhexanoate, a fragrance compound with applications in the commercial fragrance industry. This synthesis utilized ethyl 6-nitrohexanoate derivatives and showcased its role in the production of consumer goods (McCullagh & Hirakis, 2017).

Pharmacological Activity Research

Isaev et al. (2014) conducted research on methyl esters of 6-nitro-N-phenylanthranilic acids, derived from ethyl 6-nitrohexanoate, to evaluate their pharmacological activities. They found these substances to possess anti-inflammatory, analgesic, diuretic, bacteriostatic, and other activities, contributing to the search for new medicinal compounds (Isaev et al., 2014).

Corrosion Inhibition in Industrial Applications

A study by Dohare et al. (2017) on pyranpyrazole derivatives, including ethyl 6-nitrohexanoate-based compounds, demonstrated their efficacy as corrosion inhibitors for mild steel in industrial processes. This research has practical implications in industrial maintenance and preservation (Dohare et al., 2017).

Mechanism of Action

The mechanism of action of Ethyl 6-nitrohexanoate is not explicitly mentioned in the available resources .

Safety and Hazards

Ethyl 6-nitrohexanoate should be handled with care. It’s important to wear protective gloves/clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions of Ethyl 6-nitrohexanoate research could involve further exploration of its synthesis, properties, and potential applications .

properties

IUPAC Name

ethyl 6-nitrohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-2-13-8(10)6-4-3-5-7-9(11)12/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINNAPUUICJLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00547480
Record name Ethyl 6-nitrohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13395-05-6
Record name Ethyl 6-nitrohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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